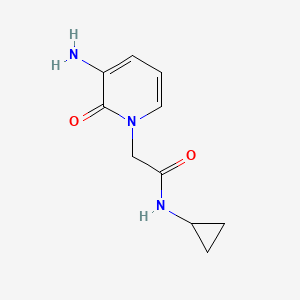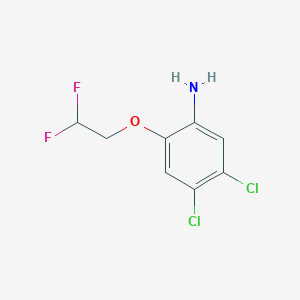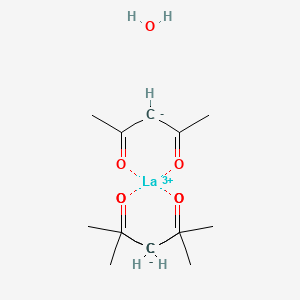
Lanthanum(III)acetylacetonatehydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum(III) acetylacetonate hydrate is a coordination complex with the formula La(C5H7O2)3·xH2O. This compound is known for its use as a catalyst and reagent in various chemical reactions. It is a derivative of lanthanum and acetylacetone, forming a stable complex that is often used in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lanthanum(III) acetylacetonate hydrate can be synthesized by reacting lanthanum alkoxide with acetylacetone. The reaction typically involves the following steps:
- Dissolving lanthanum alkoxide in a suitable solvent.
- Adding acetylacetone to the solution.
- Allowing the reaction to proceed under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the compound is often produced by reacting lanthanum oxide with acetylacetone in the presence of a solvent. The reaction mixture is then heated to remove any water content, resulting in the formation of lanthanum(III) acetylacetonate hydrate .
Chemical Reactions Analysis
Types of Reactions
Lanthanum(III) acetylacetonate hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lanthanum oxide.
Reduction: It can be reduced to form lanthanum metal.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen gas, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include lanthanum oxide, lanthanum metal, and substituted lanthanum complexes .
Scientific Research Applications
Lanthanum(III) acetylacetonate hydrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which lanthanum(III) acetylacetonate hydrate exerts its effects involves the coordination of the acetylacetonate ligands to the lanthanum ion. This coordination stabilizes the complex and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lanthanum(III) acetylacetonate hydrate include:
- Cerium(III) acetylacetonate hydrate
- Manganese(II) acetylacetonate
- Samarium(III) acetylacetonate hydrate
- Iron(III) acetylacetonate
- Neodymium(III) acetylacetonate hydrate
- Gadolinium(III) acetylacetonate hydrate .
Uniqueness
Lanthanum(III) acetylacetonate hydrate is unique due to its specific coordination chemistry and stability. It is particularly effective as a catalyst in various organic synthesis reactions and has a wide range of applications in scientific research and industry .
Properties
Molecular Formula |
C15H23LaO7 |
|---|---|
Molecular Weight |
454.24 g/mol |
IUPAC Name |
lanthanum(3+);pentane-2,4-dione;hydrate |
InChI |
InChI=1S/3C5H7O2.La.H2O/c3*1-4(6)3-5(2)7;;/h3*3H,1-2H3;;1H2/q3*-1;+3; |
InChI Key |
INMPNJFHMKFTHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.[La+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


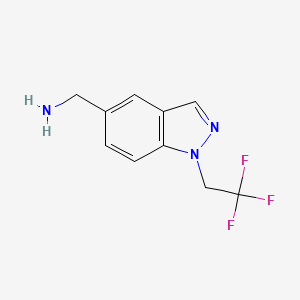
![3-Benzyl-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B13018829.png)
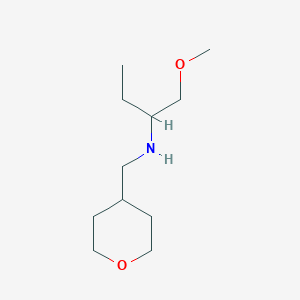
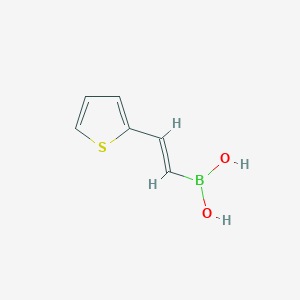
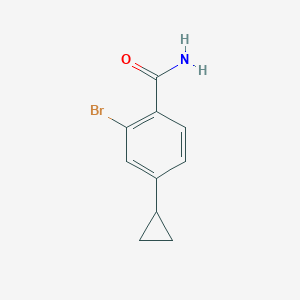
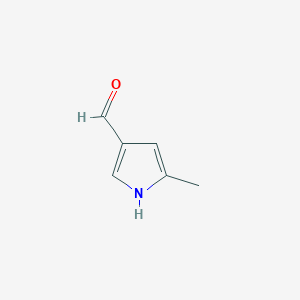
![7,7-Difluoro-3-azaspiro[5.5]undecane](/img/structure/B13018856.png)
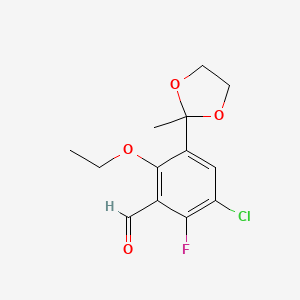
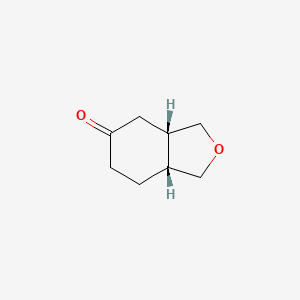
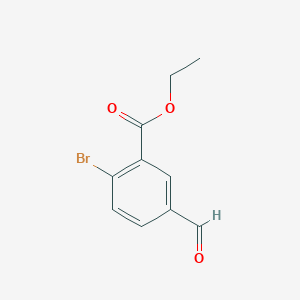
![3-Hydroxy-7-iodobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13018875.png)
![(2S)-2-amino-3-{pyrido[2,3-b]pyrazin-7-yl}propanoic acid](/img/structure/B13018877.png)
